1-Methyl-2-oxocyclohexanecarboxylic acid
Description
1-Methyl-2-oxocyclohexanecarboxylic acid is a cyclohexane-derived carboxylic acid featuring a methyl group at position 1 and a ketone (oxo) group at position 2. The compound’s structure combines the acidity of the carboxylic acid moiety with the steric and electronic effects of the methyl and oxo substituents. The presence of both electron-withdrawing (oxo) and electron-donating (methyl) groups likely influences its reactivity, solubility, and stability compared to simpler cyclohexanecarboxylic acids.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNKQVCRNSRBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462201 | |
| Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152212-62-9 | |
| Record name | Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Differences:
- Acidity and Reactivity : The oxo group at C2 in 1-methyl-2-oxocyclohexanecarboxylic acid enhances acidity compared to 2-methylcyclohexanecarboxylic acid due to electron withdrawal. Conversely, 4-hydroxycyclohexane-1-carboxylic acid exhibits lower acidity because the hydroxyl group is a weaker electron-withdrawing substituent .
- Solubility : Ester derivatives like ethyl 2-oxocyclohexanecarboxylate demonstrate improved organic-phase solubility compared to carboxylic acids, making them preferable in certain synthetic applications .
- Biological Activity : The dichlorophenyl-substituted analog (CAS 1408058-16-1) is tailored for pharmaceutical use, highlighting how aromatic substituents expand utility in drug development .
Q & A
Q. Basic
- FTIR : Identifies carbonyl stretching modes (keto: ~1710 cm⁻¹; enol: ~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
- NMR : ¹H NMR reveals coupling patterns for axial/equatorial substituents (e.g., J = 10–12 Hz for trans-diaxial protons). ¹³C NMR distinguishes keto (δ ~210 ppm) and enol (δ ~180 ppm) carbons.
- HRMS : Confirms molecular ion ([M-H]⁻) and fragmentation pathways using Orbitrap or Q-TOF analyzers .
What strategies optimize the solid-state stability of this compound during storage?
Advanced
Accelerated stability studies under controlled humidity (10–60% RH) and temperature (25–40°C) identify degradation pathways. X-ray powder diffraction (XRPD) monitors polymorph transitions, while differential scanning calorimetry (DSC) detects amorphous content. Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) minimizes keto-enol interconversion. For long-term stability, nitrogen-purged vials with desiccants are recommended .
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